molecular formula C14H11FO2 B7995663 4-((2-Fluorophenoxy)methyl)benzaldehyde

4-((2-Fluorophenoxy)methyl)benzaldehyde

Cat. No.: B7995663
M. Wt: 230.23 g/mol
InChI Key: NTSQDFGIKARBAE-UHFFFAOYSA-N
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Description

4-((2-Fluorophenoxy)methyl)benzaldehyde (CAS: 1443304-00-4) is a fluorinated aromatic aldehyde with the molecular formula C₁₄H₁₁FO₂ and a molecular weight of 242.24 g/mol . Structurally, it features a benzaldehyde core substituted at the para-position with a (2-fluorophenoxy)methyl group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its reactive aldehyde group and fluorine-enhanced electronic properties . Its synthesis typically involves nucleophilic substitution or coupling reactions between 4-(bromomethyl)benzaldehyde and 2-fluorophenol derivatives .

Properties

IUPAC Name

4-[(2-fluorophenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-3-1-2-4-14(13)17-10-12-7-5-11(9-16)6-8-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSQDFGIKARBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-((2-Fluorophenoxy)methyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-((2-Fluorophenoxy)methyl)benzoic acid.

    Reduction: Formation of 4-((2-Fluorophenoxy)methyl)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

This section evaluates key structural, electronic, and functional differences between 4-((2-fluorophenoxy)methyl)benzaldehyde and analogous compounds.

Structural and Electronic Comparisons
Compound Name Substituent(s) Molecular Formula Key Properties
This compound -(CH₂-O-C₆H₄F-2) C₁₄H₁₁FO₂ High electrophilicity (fluorine electron-withdrawing effect); planar aromatic system
2-[4-(2-Formylphenoxy)butoxy]benzaldehyde -(O-(CH₂)₄-O-C₆H₄CHO-2) C₁₈H₁₈O₄ Extended aliphatic chain increases flexibility; forms layered C–H···O interactions
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde -(O-(CH₂)₂-O-(CH₂)₂-O-C₆H₄CHO-4) C₁₉H₂₀O₆ Ethoxy chains enhance solubility in polar solvents; "w"-shaped conformation
4-(4-Fluorophenoxy)benzaldehyde semicarbazone -(O-C₆H₄F-4) + semicarbazone C₁₄H₁₂FN₃O₂ Semicarbazone group improves metabolic stability; anticonvulsant activity
4-(Dimethylamino)benzaldehyde -(N(CH₃)₂) C₉H₁₁NO Strong electron-donating group; red-shifted UV absorption

Key Observations :

  • Electronic Effects: Fluorine and methoxy groups enhance electrophilicity, while dimethylamino groups decrease it .
  • Solubility: Ethoxy-substituted derivatives exhibit higher solubility in polar solvents compared to fluorophenoxy analogs .
  • Biological Activity: Semicarbazone derivatives (e.g., 4-(4-fluorophenoxy)benzaldehyde semicarbazone) show significant anticonvulsant effects, whereas unmodified aldehydes are metabolized rapidly .
Metabolic and Pharmacokinetic Comparisons
Compound Metabolic Pathway Major Metabolite Half-Life (in rats)
This compound Oxidation of aldehyde to carboxylic acid 4-((2-Fluorophenoxy)methyl)benzoic acid ~6–8 hours*
4-(4-Fluorophenoxy)benzaldehyde semicarbazone Hydrolysis to semicarbazide 1-[4-(4-Fluorophenoxy)benzoyl]semicarbazide >24 hours
4-Hydroxybenzaldehyde Glucuronidation 4-Hydroxybenzaldehyde glucuronide ~2–4 hours

*Estimated based on analogous aldehyde metabolism .

Key Findings :

  • Fluorinated aldehydes undergo slower oxidation than non-fluorinated analogs due to reduced electron density at the aldehyde group .
  • Semicarbazone derivatives resist hydrolysis in vivo, prolonging their therapeutic effects .

Biological Activity

4-((2-Fluorophenoxy)methyl)benzaldehyde, a compound featuring a fluorinated phenyl group, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and modulatory effects, as well as its interactions with various biological targets.

Chemical Structure

The structure of this compound can be represented as follows:

C13H11FO2\text{C}_{13}\text{H}_{11}\text{F}\text{O}_{2}

This compound comprises a benzaldehyde moiety linked to a 2-fluorophenoxy group, which may influence its biological activity through electronic and steric effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of benzaldehyde derivatives, including this compound. While specific data on this compound is limited, related studies provide insights into its potential efficacy.

Antimicrobial Efficacy

  • Benzaldehyde Derivatives : Research indicates that benzaldehyde can enhance the activity of antibiotics. For instance, it was observed that the combination of benzaldehyde with norfloxacin reduced the minimum inhibitory concentration (MIC) against Staphylococcus aureus strains, suggesting a synergistic effect .
  • Mechanism of Action : The antimicrobial action of benzaldehyde derivatives is attributed to their ability to disrupt bacterial cell membranes and interfere with intracellular processes. This disruption could lead to increased permeability, enhancing the effectiveness of co-administered antibiotics .

Modulatory Effects

The compound's ability to modulate antibiotic effectiveness has been highlighted in various studies. The interaction between benzaldehyde and fluoroquinolones like norfloxacin and ciprofloxacin demonstrated a decrease in MIC values, indicating that it may act as an antibiotic adjuvant .

Table 1: Summary of Antimicrobial Activity

CompoundTarget BacteriaMIC (µg/mL)Effect
Benzaldehyde + NorfloxacinStaphylococcus aureus128Synergistic
Benzaldehyde + CiprofloxacinStaphylococcus aureus32Synergistic
BenzaldehydeBacillus anthracis850Moderate

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • Alzheimer's Disease and PDE9 Inhibition : A study on similar compounds demonstrated that modifications on phenyl rings could enhance binding affinity to phosphodiesterase type 9 (PDE9), which is implicated in neurodegenerative diseases . While not directly tested on our compound, this suggests potential neurological applications.
  • Antimicrobial Activity : A comprehensive evaluation of benzaldehyde derivatives showed varying degrees of antimicrobial activity against different bacterial strains. Compounds exhibiting hydroxyl groups were notably more effective, indicating that structural modifications can significantly impact biological activity .

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